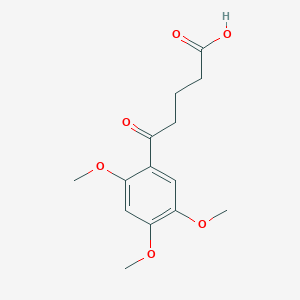

5-(2,4,5-三甲氧基苯基)-5-氧代戊酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The Trimethoxyphenyl (TMP) group serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . This moiety is prominently present in the molecular structures of various research studies .

Synthesis Analysis

A series of new 5-(3,4,5-TMP)-2-sulfonyl-1,3,4-thiadiazole and 5-(3,4,5-TMP)-2-sulfonyl-1,3,4-oxadiazole derivatives were synthesized and evaluated for antifungal activity .

Molecular Structure Analysis

The 3,4,5-trimethoxyphenyl (TMP), the six-membered electron-rich ring, is one of the most critical and valuable cores of a variety of biologically active molecules found either in natural products or synthetic compounds .

Chemical Reactions Analysis

The molecules were prepared by the Wittig reaction, followed by a coupling reaction .

科学研究应用

化学合成和转氨

5-(2,4,5-三甲氧基苯基)-5-氧代戊酸参与化学合成过程。例如,4,5-二氧代戊酸(DOVA)已由相关化合物合成,并显示出经历非酶促转氨作用为5-氨基乙酰丙酸(ALA),甘氨酸充当氨基供体。该转氨过程受Tris抑制并受高pH值刺激,表明其在特定条件下运行(Beale、Gold 和 Granick,1979 年)。

代谢和全身能量调节

与5-(2,4,5-三甲氧基苯基)-5-氧代戊酸结构相关的化合物与全身代谢调节有关。例如,3-甲基-2-氧代戊酸,一种小分子代谢产物,由褐变脂肪细胞分泌,并影响全身能量消耗和肥胖。这些代谢物与棕色和米色脂肪组织中的代谢活动有关(Whitehead 等人,2021 年)。

药物化学中的构效关系

5-(2,4,5-三甲氧基苯基)-5-氧代戊酸衍生物因其在药物化学中的构效关系而受到研究。例如,5-氧代-6,8,11,14-二十碳四烯酸(5-氧代-ETE)衍生物因其作为促炎介质的潜力而受到研究,提供了对其与特定受体相互作用的见解(Ye 等人,2017 年)。

在叶绿素生物合成中的作用

5-(2,4,5-三甲氧基苯基)-5-氧代戊酸在叶绿素生物合成中的作用已得到探索,特别是在与绿藻的关系方面。人们一直争论4,5-二氧代戊酸是否是该生物合成途径中的中间体(Meisch、Reinle 和 Wolf,1985 年)。

光动力疗法

该化合物已在光动力疗法的背景下得到研究。例如,5-氨基乙酰丙酸(一种衍生物)已被用于治疗鼻咽癌,证明了这些化合物在医学应用中的潜力(Betz 等人,2002 年)。

未来方向

属性

IUPAC Name |

5-oxo-5-(2,4,5-trimethoxyphenyl)pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O6/c1-18-11-8-13(20-3)12(19-2)7-9(11)10(15)5-4-6-14(16)17/h7-8H,4-6H2,1-3H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBYMMMMAONUPTG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C(=O)CCCC(=O)O)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50645485 |

Source

|

| Record name | 5-Oxo-5-(2,4,5-trimethoxyphenyl)pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2,4,5-Trimethoxyphenyl)-5-oxovaleric acid | |

CAS RN |

92865-60-6 |

Source

|

| Record name | 5-Oxo-5-(2,4,5-trimethoxyphenyl)pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

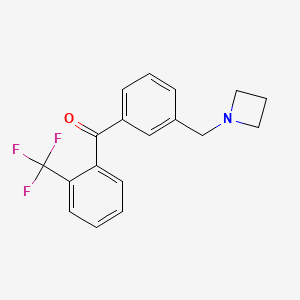

![Ethyl 8-oxo-8-[3-(pyrrolidinomethyl)phenyl]octanoate](/img/structure/B1325703.png)

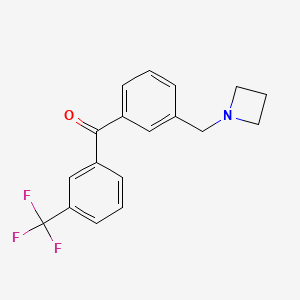

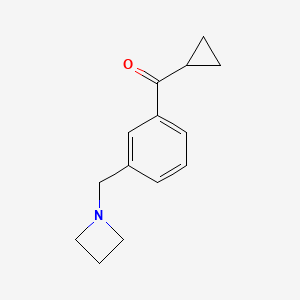

![Ethyl 5-[3-(azetidinomethyl)phenyl]-5-oxovalerate](/img/structure/B1325724.png)

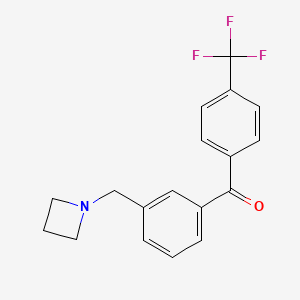

![Ethyl 6-[3-(azetidinomethyl)phenyl]-6-oxohexanoate](/img/structure/B1325725.png)

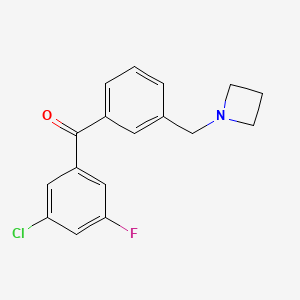

![Ethyl 7-[3-(azetidin-1-ylmethyl)phenyl]-7-oxoheptanoate](/img/structure/B1325726.png)